

Application Notes and Protocols for Quantifying 4-Deoxystrigolactone Levels Following KeIKK5 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KeIKK5

Cat. No.: B15608454

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Audience: Researchers, scientists, and drug development professionals.

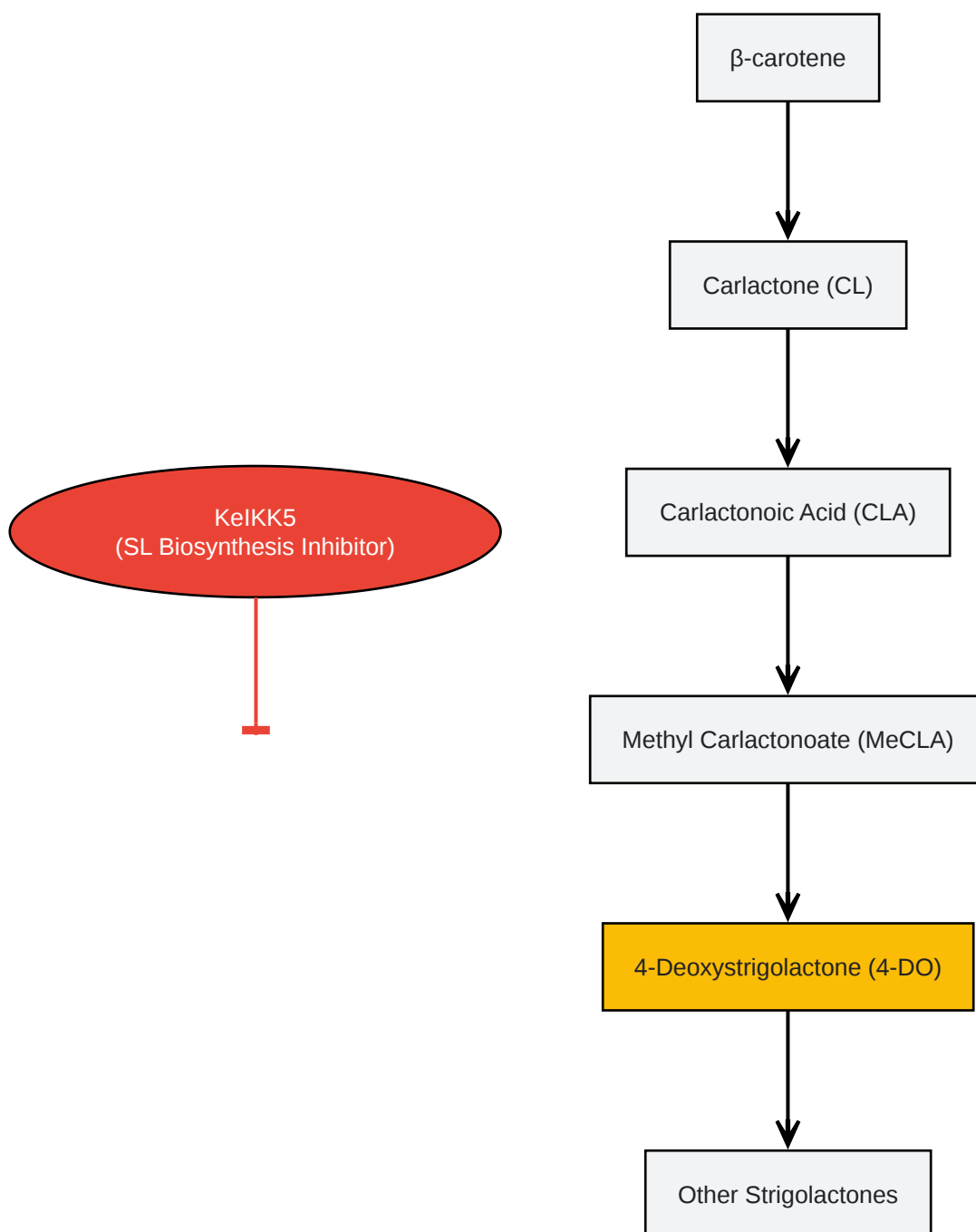
Introduction

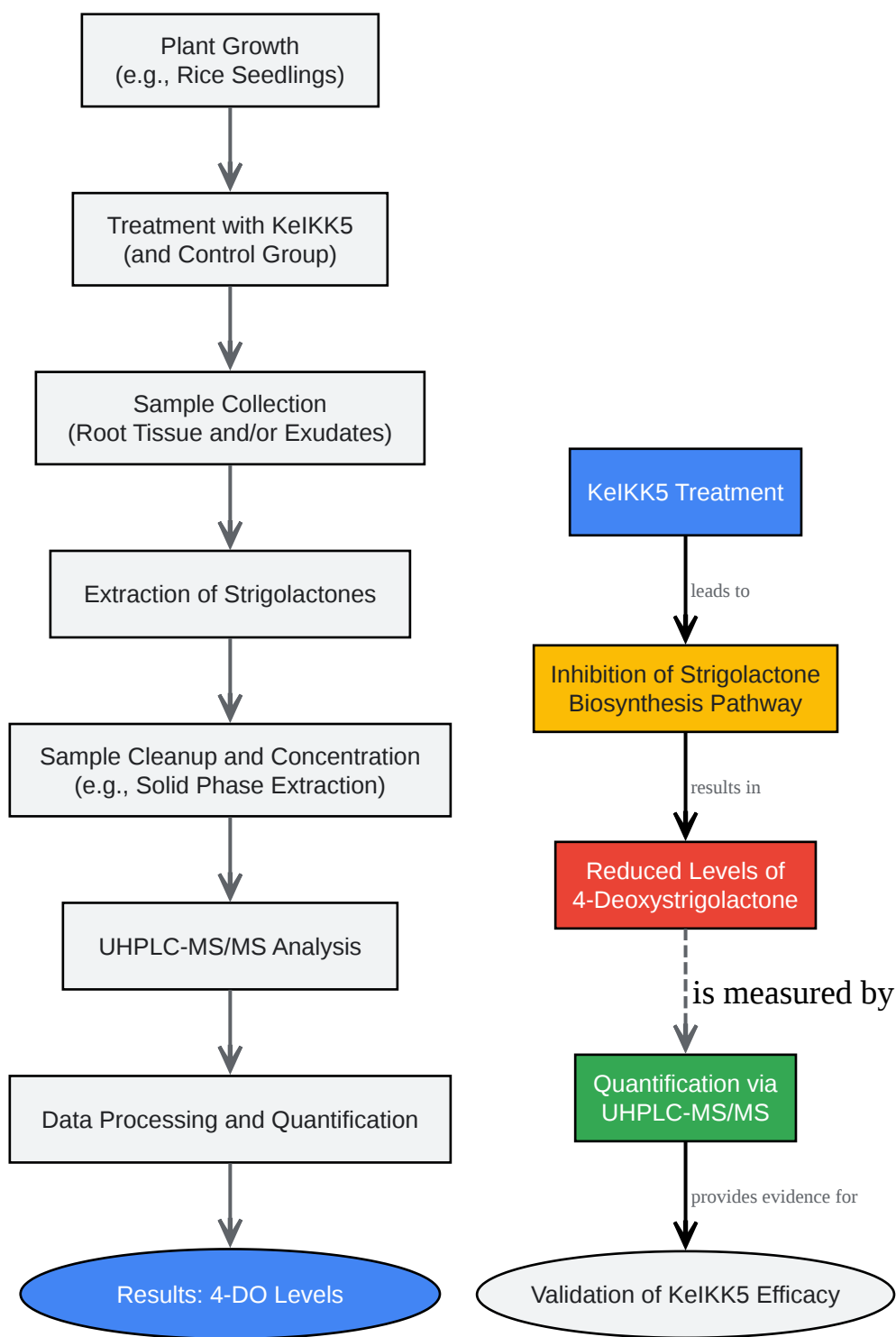
Strigolactones (SLs) are a class of plant hormones that play crucial roles in various aspects of plant growth and development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2][3][4] 4-Deoxystrigolactone (4-DO), also known as 5-deoxystrigol in some literature, is a key intermediate and a naturally occurring strigolactone. **KeIKK5** is a chemical compound identified as a potent inhibitor of strigolactone biosynthesis.[5] It has been shown to effectively inhibit the production of 4-deoxyorobanchol, a strigolactone, in rice.[5] Therefore, quantifying the levels of 4-deoxystrigolactone after **KeIKK5** treatment is essential for evaluating the compound's efficacy and understanding its mechanism of action.

This document provides detailed protocols for the extraction and quantification of 4-deoxystrigolactone from plant tissues and root exudates following treatment with **KeIKK5**, primarily using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific method for analyzing strigolactones at very low concentrations.[1][6][7][8]

Signaling Pathways and Experimental Workflow

To understand the context of **KeIKK5** treatment and the subsequent quantification of 4-deoxystrigolactone, it is important to visualize the relevant biological pathway and the experimental procedure.





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